molecular formula C24H26O9 B564972 (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane CAS No. 1219132-82-7

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane

Cat. No.: B564972
CAS No.: 1219132-82-7
M. Wt: 458.463
InChI Key: ASKIJUJNDBOVEZ-UGGDCYSXSA-N
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Description

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane typically involves multiple steps, starting from simpler precursors One common method involves the protection of hydroxyl groups followed by selective acetylation and benzoylation The reaction conditions often require the use of protecting groups, such as acetyl and benzoyl groups, to ensure the selective modification of specific hydroxyl groups

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes can also reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into more reactive intermediates.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new esters or ethers .

Scientific Research Applications

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is unique due to its combination of acetyl, benzoyl, and methoxy groups, which confer specific reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

[(2R,3S)-2,5-diacetyloxy-3-benzoyloxy-5-methoxypentyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKIJUJNDBOVEZ-UGGDCYSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](COC(=O)C1=CC=CC=C1)[C@H](CC(OC)OC(=O)C)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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